molecular formula C18H18F3N3O B15291956 3-(N,N-Dimethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole CAS No. 21487-12-7

3-(N,N-Dimethylethoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole

Cat. No.: B15291956
CAS No.: 21487-12-7
M. Wt: 349.3 g/mol
InChI Key: PZVXOQBSEVRLKE-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole is a complex organic compound known for its unique chemical structure and properties This compound belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted benzaldehydes. The reaction conditions often include the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Photoredox catalysts, visible light irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the indazole core can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indole
  • 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Benzimidazole

Uniqueness

Compared to similar compounds, 3-[2-(Dimethylamino)Ethoxy]-1-[3-(Trifluoromethyl)Phenyl]-1H-Indazole stands out due to its unique combination of the indazole core, trifluoromethyl group, and dimethylaminoethoxy side chain.

Properties

CAS No.

21487-12-7

Molecular Formula

C18H18F3N3O

Molecular Weight

349.3 g/mol

IUPAC Name

N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]indazol-3-yl]oxyethanamine

InChI

InChI=1S/C18H18F3N3O/c1-23(2)10-11-25-17-15-8-3-4-9-16(15)24(22-17)14-7-5-6-13(12-14)18(19,20)21/h3-9,12H,10-11H2,1-2H3

InChI Key

PZVXOQBSEVRLKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NN(C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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